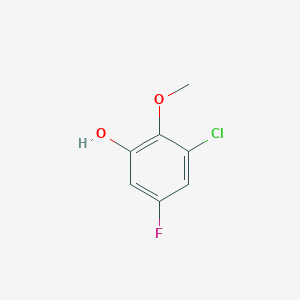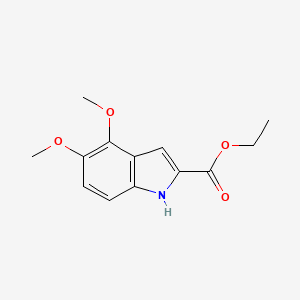
Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate
Vue d'ensemble
Description
“Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C13H15NO4 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring substituted with two methoxy groups at positions 4 and 5, and a carboxylate group at position 2 . The molecular weight of the compound is 249.26 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its InChI code is 1S/C13H15NO3/c1-3-16-12-7-5-6-10-9(12)8-11(14-10)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3 .
Applications De Recherche Scientifique
1. Chemical Synthesis and Transformation
Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate is a versatile compound used in various chemical syntheses and transformations. For instance, it has been used in Fischer indolization to produce benz [e] indole products with potential anti-viral activities (Ishii et al., 1983). Additionally, studies have focused on understanding the mechanisms of cyclization of indolo oxime ethers, forming compounds like ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates (Clayton et al., 2008).
2. Biological Applications
Research has also explored the biological applications of derivatives of this compound. For instance, the synthesis of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives showed initial exploration into their antiviral activity against viruses like influenza A and hepatitis C (Ivashchenko et al., 2014). This opens avenues for the potential development of new antiviral agents.
3. Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceutical and medicinal chemistry, research has been conducted on the synthesis and evaluation of various derivatives of this compound. For example, studies on the synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles have revealed their potential as antioxidants and acetylcholinesterase inhibitors, which could be significant in the treatment of diseases like Alzheimer's (Bingul et al., 2019).
4. Structural and Chemical Analysis
Research into the structural and chemical properties of this compound and its derivatives has been pivotal. Studies have been conducted to understand the bond lengths, angles, and molecular interactions, as seen in the synthesis of compounds like 6,9-Dimethoxy-3,4-dihydro-1H-1,4-oxazino[4,3-a]indol-1-one (Salas et al., 2011). Such studies contribute to the broader understanding of the chemical behavior and potential applications of these compounds.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4,5-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)10-7-8-9(14-10)5-6-11(16-2)12(8)17-3/h5-7,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJQBZNLVGKZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



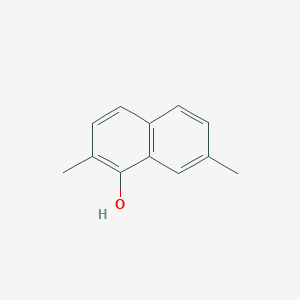


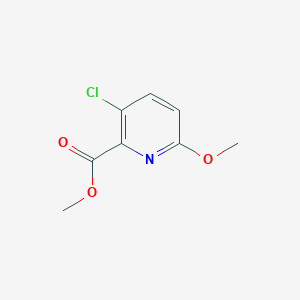
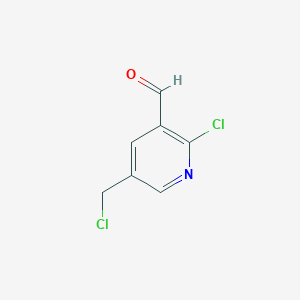
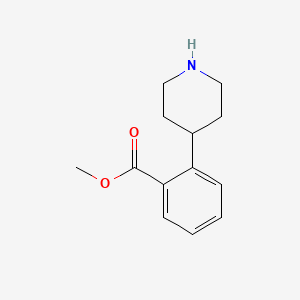

![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B3040243.png)

![5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3040247.png)

